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Compound of Interest

Compound Name:
2'-Fluoro-4'-(2-

methoxyethoxy)acetophenone

CAS No.: 474708-59-3

Cat. No.: B3138997

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of 2'-Fluoro-4'-(2-
methoxyethoxy)acetophenone, a substituted aromatic ketone of increasing interest in

medicinal chemistry and materials science. This document delves into its chemical identity, a

probable synthetic route with a detailed protocol, its physicochemical properties, potential

applications, and essential safety considerations.

Chemical Identity and Descriptors
Positive identification of a chemical entity is foundational for all research and development

endeavors. While a universally recognized CAS number for 2'-Fluoro-4'-(2-
methoxyethoxy)acetophenone has not been definitively established in major public

databases, it is crucial to utilize a consistent set of identifiers.
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A Note on the CAS Number: An initial search identified the CAS number 474708-59-3

associated with this compound on some supplier websites. However, further verification against

authoritative databases has yielded inconsistent results, with this number being linked to

unrelated substances. Therefore, researchers should exercise caution and rely on the

structural and spectral data for confirmation of identity.

For clarity and reproducibility, the following table summarizes the key identifiers for 2'-Fluoro-
4'-(2-methoxyethoxy)acetophenone.

Identifier Value Source/Method

IUPAC Name

1-(2-Fluoro-4-(2-

methoxyethoxy)phenyl)ethan-

1-one

IUPAC Nomenclature

Molecular Formula C₁₁H₁₃FO₃ Elemental Composition

Molecular Weight 212.22 g/mol Calculated

Canonical SMILES
CCOC1=CC(=C(C=C1)F)C(=O

)C

Structure-to-SMILES

Conversion

InChI Key
ZQCQCZJFCHRWDR-

UHFFFAOYSA-N

IUPAC International Chemical

Identifier

Synthesis and Mechanism
The synthesis of 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone is most logically achieved

through a Williamson ether synthesis. This well-established reaction provides a reliable and

efficient pathway by coupling an alkoxide with a suitable organohalide.

Reaction Scheme:

The synthesis involves the deprotonation of the hydroxyl group of 2'-Fluoro-4'-

hydroxyacetophenone to form a phenoxide, which then acts as a nucleophile, attacking the

electrophilic carbon of 2-bromoethyl methyl ether.
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Reactants

Conditions

Products

2'-Fluoro-4'-hydroxyacetophenone

2'-Fluoro-4'-(2-methoxyethoxy)acetophenone

1.

2-Bromoethyl methyl ether
2.

K₂CO₃

Base

DMF

Solvent

KBr + KHCO₃

Click to download full resolution via product page

Figure 1: Proposed synthesis of 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone.

Experimental Protocol:

The following is a detailed, self-validating protocol for the synthesis of the title compound,

adapted from standard Williamson ether synthesis procedures for analogous phenols.

Preparation: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer,

reflux condenser, and a nitrogen inlet, add 2'-Fluoro-4'-hydroxyacetophenone (10.0 g, 64.9

mmol) and anhydrous potassium carbonate (13.5 g, 97.4 mmol).

Solvent Addition: Add 100 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

Reaction Initiation: Stir the mixture at room temperature for 30 minutes.
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Addition of Alkylating Agent: Slowly add 2-bromoethyl methyl ether (10.8 g, 77.9 mmol) to the

reaction mixture dropwise over 15 minutes.

Reaction Conditions: Heat the reaction mixture to 80°C and maintain this temperature for 4-6

hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 7:3 mixture

of hexane and ethyl acetate as the mobile phase.

Work-up: After the reaction is complete (as indicated by the disappearance of the starting

material on TLC), cool the mixture to room temperature and pour it into 500 mL of ice-cold

water.

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

Washing: Combine the organic layers and wash with water (2 x 100 mL) and then with brine

(1 x 100 mL).

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure to obtain the crude product.

Purification: Purify the crude product by column chromatography on silica gel using a

gradient of hexane and ethyl acetate to yield the pure 2'-Fluoro-4'-(2-
methoxyethoxy)acetophenone.

Physicochemical and Spectroscopic Properties
While experimental data for 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone is not widely

published, its properties can be reliably predicted based on its structure and comparison with

similar compounds.

Predicted Physical Properties:
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Property Predicted Value Method

Boiling Point ~320-340 °C Computational Prediction

Melting Point Not Available -

LogP ~2.1 Computational Prediction

Solubility

Soluble in most organic

solvents (e.g., ethanol,

acetone, ethyl acetate);

sparingly soluble in water.

Structural Analogy

Expected Spectroscopic Data:

¹H NMR: Peaks corresponding to the acetyl protons (singlet, ~2.6 ppm), the methoxy protons

(singlet, ~3.4 ppm), the ethoxy methylene protons (triplets, ~3.7 and ~4.2 ppm), and

aromatic protons (multiplets, ~6.7-7.8 ppm).

¹³C NMR: Resonances for the acetyl carbonyl carbon (~196 ppm), aromatic carbons (with C-

F couplings), and aliphatic carbons of the methoxyethoxy group.

IR Spectroscopy: Characteristic absorption bands for the C=O stretch of the ketone (~1670

cm⁻¹), C-F stretch (~1250 cm⁻¹), and C-O-C stretches of the ether linkages.

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight (212.22

g/mol ).

Applications in Research and Drug Development
Substituted acetophenones are valuable building blocks in organic synthesis and medicinal

chemistry.[1] The structural features of 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone
suggest several potential applications.

Pharmaceutical Intermediate: The acetophenone moiety is a common scaffold in

pharmacologically active molecules.[2] The presence of the fluorine atom can enhance

metabolic stability and binding affinity, while the methoxyethoxy group can improve solubility

and pharmacokinetic properties. This makes the title compound a promising intermediate for
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the synthesis of novel therapeutic agents, potentially in areas such as anti-inflammatory or

anti-cancer drug discovery.

Molecular Probe: The unique substitution pattern could be leveraged in the design of

molecular probes for biochemical assays.

Materials Science: The aromatic and polar nature of the molecule suggests potential use in

the development of novel polymers or liquid crystals.

Safety and Handling
While a specific Safety Data Sheet (SDS) for 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone
is not readily available, general safety precautions for handling substituted acetophenones

should be followed.[3]

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles,

chemical-resistant gloves (e.g., nitrile), and a lab coat.

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume

hood.

Inhalation: Avoid inhaling dust or vapors.

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse

immediately with plenty of water.

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials

such as strong oxidizing agents.

Conclusion
2'-Fluoro-4'-(2-methoxyethoxy)acetophenone is a chemical compound with significant

potential as an intermediate in various fields, particularly in drug discovery. While a verified

CAS number is not yet established, its identity can be confirmed through its synthesis and

spectroscopic analysis. The provided synthetic protocol offers a reliable method for its

preparation, enabling further investigation into its properties and applications. As with any

chemical, proper safety precautions are paramount during its handling and use.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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